An In-depth Technical Guide to the Core Chemical Properties and Structure of 2,3-Hexanedione
An In-depth Technical Guide to the Core Chemical Properties and Structure of 2,3-Hexanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Hexanedione, also known by synonyms such as acetylbutyryl and methyl propyl diketone, is an alpha-diketone with the molecular formula C₆H₁₀O₂.[1][2] It is a yellow liquid at room temperature and is recognized for its powerful, creamy, and sweet buttery odor.[1] This compound is found naturally in various foods, including coffee, fruits, and mollusks, and is used as a flavoring agent in the food and fragrance industries.[3][4] Structurally, it is a hexane molecule with oxo groups at the 2nd and 3rd positions.[1] From a research perspective, 2,3-hexanedione is of interest for its chemical reactivity and potential biological effects.
Chemical Structure and Properties
2,3-Hexanedione is classified as an alpha-diketone, meaning it possesses two ketone functional groups on adjacent carbon atoms.[3][4] This arrangement of functional groups dictates its chemical reactivity and physical properties.
Identifiers and Molecular Details
| Property | Value |
| IUPAC Name | hexane-2,3-dione[1] |
| CAS Number | 3848-24-6[2] |
| Molecular Formula | C₆H₁₀O₂[2] |
| Molecular Weight | 114.14 g/mol [1] |
| Canonical SMILES | CCCC(=O)C(=O)C[1] |
| InChI | InChI=1S/C6H10O2/c1-3-4-6(8)5(2)7/h3-4H2,1-2H3[1] |
| InChIKey | MWVFCEVNXHTDNF-UHFFFAOYSA-N[1] |
Physical and Chemical Properties
| Property | Value |
| Appearance | Yellow liquid[1] |
| Odor | Powerful, creamy, sweet, buttery[5] |
| Boiling Point | 128-130 °C[5] |
| Melting Point | -30 °C[1] |
| Density | 0.934 g/mL at 25 °C[5] |
| Refractive Index (n20/D) | 1.412[5] |
| Flash Point | 28 °C (82.4 °F)[6] |
| Vapor Pressure | 10 mmHg at 20 °C[6] |
| Solubility | Partly miscible in water[5] |
| Stability | Stable. Flammable.[5] |
| Incompatibilities | Strong bases, strong oxidizing agents[5] |
Synthesis of 2,3-Hexanedione
A common method for the synthesis of α-diketones involves the oxidation of a precursor ketone. One established route to 2,3-hexanedione proceeds via the formation of a monoxime intermediate from 2-hexanone.
Experimental Protocols
The characterization of 2,3-Hexanedione relies on standard analytical techniques for small organic molecules. Below are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 2,3-Hexanedione.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Pulse Program: Standard single-pulse ('zg30' on Bruker).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): 8-16.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Spectroscopy:
-
Instrument: Same as for ¹H NMR.
-
Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse ('zgpg30' on Bruker).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 128 or more, depending on concentration.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 2,3-Hexanedione.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place one drop of neat 2,3-Hexanedione onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film.
-
-
Data Acquisition:
-
Instrument: A standard FT-IR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Acquire a background spectrum of the empty instrument.
-
Place the sample holder with the prepared salt plates into the instrument and acquire the sample spectrum.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify characteristic absorption bands for the carbonyl (C=O) groups of the diketone and the C-H bonds of the alkyl chain.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2,3-Hexanedione.
Methodology (Electron Ionization - Mass Spectrometry):
-
Sample Introduction:
-
Introduce a small amount of the neat liquid sample into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
-
Ionization:
-
Technique: Electron Ionization (EI).
-
Electron Energy: Typically 70 eV. This high energy causes fragmentation of the molecule.
-
-
Mass Analysis:
-
The resulting molecular ion and fragment ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Detection:
-
An electron multiplier or similar detector records the abundance of each ion.
-
-
Data Analysis:
-
The resulting mass spectrum will show a peak for the molecular ion (M⁺) and various fragment ions. The fragmentation pattern can be used to deduce the structure of the molecule.
-
Safety and Handling
2,3-Hexanedione is a flammable liquid and vapor.[7] It may cause damage to organs, specifically the respiratory system, through prolonged or repeated inhalation.[7][8]
Precautions for Safe Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Keep away from open flames, hot surfaces, and sources of ignition.[7]
-
Take precautionary measures against static discharge.[7]
-
Avoid breathing vapors or mists.[7]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and face protection.[7]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[5]
-
Keep away from heat and sources of ignition.[7]
-
Store below +30°C.[5]
In case of a spill, remove all sources of ignition and use absorbent material to clean up the liquid. Contaminated materials should be sealed in a vapor-tight plastic bag for proper disposal.[9]
References
- 1. fiveable.me [fiveable.me]
- 2. bitesizebio.com [bitesizebio.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
